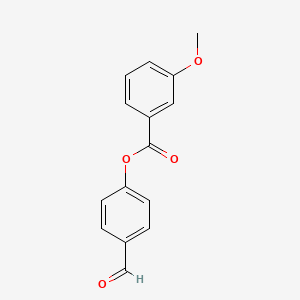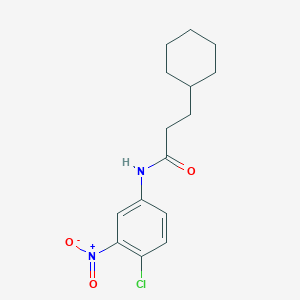
4-benzoylphenyl 1-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Benzoylphenyl 1-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C18H17NO3 . It is related to the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “4-benzoylphenyl 1-pyrrolidinecarboxylate”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a series of novel tri (4-benzoylphenyl) phosphate derivatives were synthesized and used as C-terminal supports for peptide synthesis .Molecular Structure Analysis
The molecular structure of “4-benzoylphenyl 1-pyrrolidinecarboxylate” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a benzoylphenyl group attached to the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions involving “4-benzoylphenyl 1-pyrrolidinecarboxylate” and similar compounds often involve the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Chiral Catalysts and Ligands
4-benzoylphenyl 1-pyrrolidinecarboxylate: is used as an intermediate in the synthesis of chiral catalysts and ligands . These catalysts are crucial for inducing chirality during chemical reactions, which is essential for the production of enantiomerically pure pharmaceuticals.
Photoreactive Polymer Nanoparticles
The compound serves as a monomer in the preparation of photoreactive polymer nanoparticles . These nanoparticles have potential applications in nanomedicine, including drug delivery systems where controlled release of drugs is achieved through light activation.
Antibacterial Agents
Research has indicated that derivatives of 4-benzoylphenyl 1-pyrrolidinecarboxylate exhibit antibacterial activity . This property can be harnessed to develop new antibacterial drugs or coatings that prevent bacterial growth on surfaces.
Polymer Coating Attachments
The UV-mediated photo-reactivity of the compound’s derivatives enables the covalent attachment of polymer coatings to various surfaces . This application is particularly useful in creating durable and functionalized material surfaces.
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets due to their stereochemistry and the increased three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space .
Result of Action
The different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-benzoylphenyl 1-pyrrolidinecarboxylate. For instance, degradation processes such as hydrolysis, photolysis, oxidation, and reduction can occur when the compound is exposed to environmental conditions .
Safety and Hazards
The safety data sheet for a similar compound, Benzyl (S)-(−)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .
Orientations Futures
The future directions for “4-benzoylphenyl 1-pyrrolidinecarboxylate” and similar compounds involve the development of more types of macromolecular photoinitiators, polymer type of visible light photoinitiators, high-efficiency photoinitiators, polymer water-based photoinitiators, and cationic photoinitiators . These developments are driven by the need for high efficiency, environmental protection, and low cost .
Propriétés
IUPAC Name |
(4-benzoylphenyl) pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(14-6-2-1-3-7-14)15-8-10-16(11-9-15)22-18(21)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIUSKHECPKUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylphenyl 1-pyrrolidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)
![4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)
![N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5713817.png)
![1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5713823.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5713828.png)

![N-(2-{2-[1-(3-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B5713835.png)


![4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5713862.png)
![2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5713868.png)
![3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)
![ethyl 4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate](/img/structure/B5713891.png)